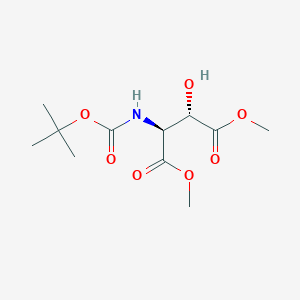
2-(2-Methoxyphenyl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a methoxy-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(2-Methoxyphenyl)ethanethiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(2-methoxyphenyl)ethyl bromide with sodium hydrosulfide. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions to yield the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve the use of thiourea as a nucleophile in the presence of an alkyl halide. The intermediate alkyl isothiourea salt formed is then hydrolyzed with an aqueous base to produce the thiol. This method is advantageous due to its higher yield and reduced side reactions compared to direct nucleophilic substitution .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides. For example, treatment with bromine or iodine results in the formation of 2-(2-methoxyphenyl)ethyl disulfide.
Reduction: The disulfide formed can be reduced back to the thiol using reducing agents such as zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Bromine (Br₂), Iodine (I₂)
Reducing Agents: Zinc (Zn), Hydrochloric acid (HCl)
Nucleophiles: Sodium hydrosulfide (NaSH), Thiourea
Major Products:
Disulfides: 2-(2-Methoxyphenyl)ethyl disulfide
Substituted Thiols: Depending on the nucleophile used, various substituted thiols can be formed.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The thiol group can interact with biological molecules, making it useful in studying protein structures and functions.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)ethanethiol primarily involves its thiol group. Thiols are known for their ability to form disulfide bonds, which are crucial in stabilizing the three-dimensional structures of proteins. The compound can also act as a nucleophile, participating in various substitution reactions. Its interaction with biological molecules often involves the formation or breaking of disulfide bonds, influencing protein function and stability .
Comparaison Avec Des Composés Similaires
Methanethiol (CH₃SH): A simple thiol with a similar sulfurous odor.
Ethanethiol (C₂H₅SH): Another simple thiol used as an odorant in natural gas.
2-Methoxyethanethiol: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: 2-(2-Methoxyphenyl)ethanethiol is unique due to the presence of both a methoxy group and a thiol group on the phenyl ring. This combination allows for specific interactions in chemical and biological systems that are not possible with simpler thiols. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and interactions .
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-10-9-5-3-2-4-8(9)6-7-11/h2-5,11H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOITCNQVNCFTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2399249.png)

![1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2399251.png)
![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)

![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-ol;hydrochloride](/img/structure/B2399265.png)
![1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one](/img/structure/B2399267.png)
![Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2399268.png)
